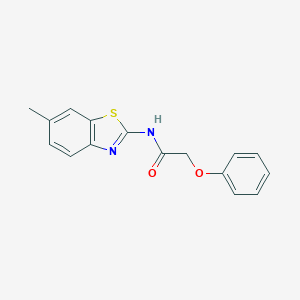

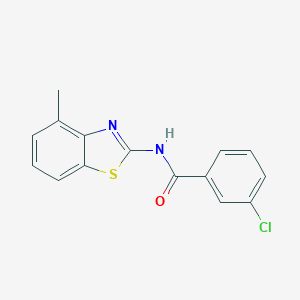

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

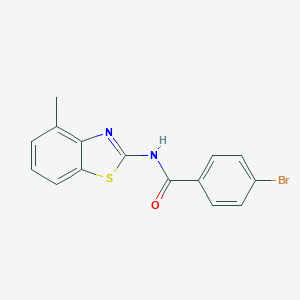

“N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. Benzothiazoles are known for their wide range of biological activities .

Molecular Structure Analysis

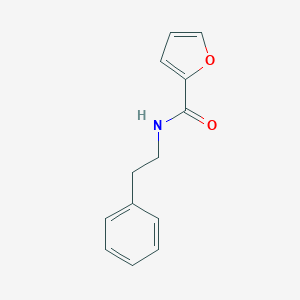

The molecular structure of “this compound” would consist of a benzothiazole ring attached to a phenoxyacetamide group. The benzothiazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements .

Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available due to the lack of studies on this specific compound .

Applications De Recherche Scientifique

Antimycotic Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide derivatives demonstrate potent antimycotic activities. These compounds have been synthesized and tested against fungi like Candida albicans and Cryptococcus neoformans, showing that the presence of two amidic groups usually enhances antimycotic activity (Daidone et al., 1988).

Antimicrobial Properties

The synthesis of novel phenoxyacetamide derivatives has led to compounds with significant antimicrobial properties. Despite some compounds showing no antibacterial or antifungal activities at tested concentrations, the exploration in this area highlights the potential of this compound derivatives in antimicrobial applications (Raffa et al., 2002).

Synthesis and Biological Evaluation

The diastereoselective synthesis of benzothiazole β-lactam hybrids using these compounds has been explored. These hybrids, starting from (benzo[d]thiazol-2-yl)phenol, were evaluated for their antimicrobial activities, showcasing moderate activities against various bacterial strains and highlighting potential medicinal applications (Alborz et al., 2018).

Synthesis for Julia Olefination

This compound derivatives have been used in the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, showcasing their utility in Julia olefination. These compounds exhibit varied selectivity under different conditions, marking their significance in synthetic chemistry (Ghosh et al., 2009).

Synthesis of Antitumor Compounds

The synthesis of substituted benzothiazole derivatives has shown that these compounds have varied pharmacological and biological activities, including significant anti-inflammatory and antibacterial activity. These findings suggest a potential for these derivatives in therapeutic applications (Hunasnalkar et al., 2010; Chidrawar, 2016).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been synthesized and studied for their interaction with the target dpre1, a potent inhibitor with enhanced anti-tubercular activity .

Biochemical Pathways

Propriétés

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURMMBDBVFQPPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B472887.png)

![N-[2,6-di(propan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B472889.png)

![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B472909.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B472919.png)

![N-(2-Methoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B472969.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B473014.png)